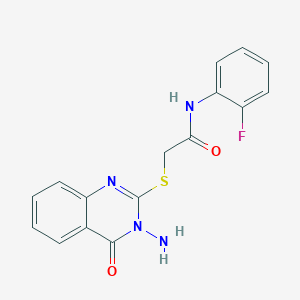![molecular formula C21H27ClN2O4S B299549 N-[2-(4-chloro-2-methylphenoxy)ethyl]-3-(pentan-3-ylsulfamoyl)benzamide](/img/structure/B299549.png)
N-[2-(4-chloro-2-methylphenoxy)ethyl]-3-(pentan-3-ylsulfamoyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-chloro-2-methylphenoxy)ethyl]-3-(pentan-3-ylsulfamoyl)benzamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2003 by Pfizer, and has since been the subject of numerous scientific studies.
作用机制
N-[2-(4-chloro-2-methylphenoxy)ethyl]-3-(pentan-3-ylsulfamoyl)benzamide works by inhibiting the activity of JAK enzymes, which play a key role in the signaling pathways that regulate immune responses. By inhibiting JAK activity, N-[2-(4-chloro-2-methylphenoxy)ethyl]-3-(pentan-3-ylsulfamoyl)benzamide can reduce the production of pro-inflammatory cytokines and other immune system mediators, which can help to alleviate the symptoms of autoimmune diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(4-chloro-2-methylphenoxy)ethyl]-3-(pentan-3-ylsulfamoyl)benzamide have been extensively studied in vitro and in vivo. It has been shown to be a potent inhibitor of JAK enzymes, with high selectivity for JAK3. It can reduce the production of pro-inflammatory cytokines and other immune system mediators, and can also inhibit the proliferation of T cells and B cells.
实验室实验的优点和局限性
One of the main advantages of N-[2-(4-chloro-2-methylphenoxy)ethyl]-3-(pentan-3-ylsulfamoyl)benzamide for lab experiments is its high selectivity for JAK3, which makes it a useful tool for studying the role of this enzyme in immune system signaling pathways. However, one limitation of N-[2-(4-chloro-2-methylphenoxy)ethyl]-3-(pentan-3-ylsulfamoyl)benzamide is that it can have off-target effects on other enzymes and signaling pathways, which can complicate the interpretation of experimental results.
未来方向
There are many potential future directions for research on N-[2-(4-chloro-2-methylphenoxy)ethyl]-3-(pentan-3-ylsulfamoyl)benzamide and related compounds. One area of interest is the development of more selective JAK inhibitors that can target specific JAK isoforms with greater precision. Another area of interest is the use of JAK inhibitors in combination with other drugs for the treatment of autoimmune diseases, to maximize their therapeutic efficacy and minimize side effects. Finally, there is a need for further research on the long-term safety and efficacy of JAK inhibitors, particularly in light of their potential immunosuppressive effects.
合成方法
The synthesis of N-[2-(4-chloro-2-methylphenoxy)ethyl]-3-(pentan-3-ylsulfamoyl)benzamide involves a multi-step process that begins with the reaction of 4-chloro-2-methylphenol with epichlorohydrin to form 2-(4-chloro-2-methylphenoxy)ethanol. This intermediate is then reacted with 3-(pentan-3-ylsulfamoyl)benzoic acid to form the final product, N-[2-(4-chloro-2-methylphenoxy)ethyl]-3-(pentan-3-ylsulfamoyl)benzamide.
科学研究应用
N-[2-(4-chloro-2-methylphenoxy)ethyl]-3-(pentan-3-ylsulfamoyl)benzamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. It has been shown to be a potent inhibitor of the Janus kinase (JAK) family of enzymes, which are involved in the signaling pathways that regulate immune responses.
属性
分子式 |
C21H27ClN2O4S |
|---|---|
分子量 |
439 g/mol |
IUPAC 名称 |
N-[2-(4-chloro-2-methylphenoxy)ethyl]-3-(pentan-3-ylsulfamoyl)benzamide |
InChI |
InChI=1S/C21H27ClN2O4S/c1-4-18(5-2)24-29(26,27)19-8-6-7-16(14-19)21(25)23-11-12-28-20-10-9-17(22)13-15(20)3/h6-10,13-14,18,24H,4-5,11-12H2,1-3H3,(H,23,25) |
InChI 键 |
ISHKBBIGIMCEBX-UHFFFAOYSA-N |
SMILES |
CCC(CC)NS(=O)(=O)C1=CC=CC(=C1)C(=O)NCCOC2=C(C=C(C=C2)Cl)C |
规范 SMILES |
CCC(CC)NS(=O)(=O)C1=CC=CC(=C1)C(=O)NCCOC2=C(C=C(C=C2)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(1-benzyl-2-oxo-2-{[2-(phenylsulfanyl)ethyl]amino}ethyl)benzamide](/img/structure/B299467.png)

![1-[5-(1-Adamantyl)-2-furoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B299471.png)
![N-(1-benzyl-2-{[2-(2,6-dimethylphenoxy)ethyl]amino}-2-oxoethyl)benzamide](/img/structure/B299472.png)
![N-[2-(benzylcarbamoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B299473.png)
![Methyl 4-{[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B299477.png)


![4-{[5-methyl-2-(1H-tetraazol-1-yl)phenyl]sulfonyl}morpholine](/img/structure/B299482.png)


![5-bromo-N-[2-(3,4-dimethylphenoxy)ethyl]nicotinamide](/img/structure/B299486.png)
![N-[2-(4-chlorophenoxy)ethyl]-2-(methylsulfanyl)-1,3-benzothiazole-6-sulfonamide](/img/structure/B299487.png)
![N-[4-(butylthio)phenyl]nicotinamide](/img/structure/B299488.png)